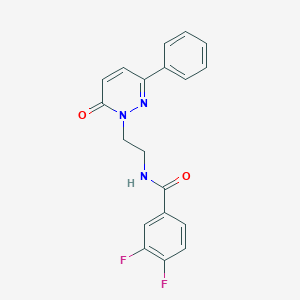

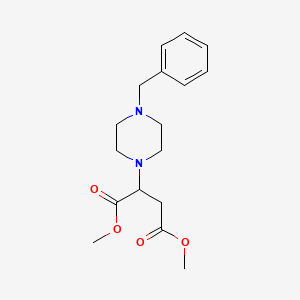

![molecular formula C19H17NO4S2 B2398205 N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide CAS No. 2097932-69-7](/img/structure/B2398205.png)

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,2’-Bithiophene is an organic compound. It is a colorless solid, although commercial samples are often greenish . It is the most common of the three isomers with formula (C4H3S)2 .

Synthesis Analysis

2,2’-Bithiophene and thieno[3,2-b]thiophene were polymerized separately with bis(2,3-dialkylthienyl)benzo[1,2-b:4,5-b’]dithiophene by Stille coupling reactions to afford new conjugated polymer PBDTT-2T and PBDTT-TT .Molecular Structure Analysis

The two rings in 2,2’-bithiophene are coplanar, unlike the situation for biphenyl . This structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

Basic sources of crucial substrates which include bithiophene motif for catalytic reactions were 2,2’-bithiophene, gaseous acetylene and 1,3-butadiyne .Physical And Chemical Properties Analysis

2,2’-Bithiophene has a molar mass of 166.26 g·mol−1. It has a density of 1.44 g/cm3, a melting point of 31.1 °C, and a boiling point of 260 °C .Applications De Recherche Scientifique

New Syntheses Techniques

- Synthesis of Benzodioxin Carboxamides : Research by Bozzo et al. (2003) explored new synthesis methods for 3-hydroxy-2,3-dihydro-1,4-benzodioxin-2-carboxamides, which are related to the chemical structure . These compounds are considered precursors to potentially therapeutic agents, highlighting the importance of innovative synthetic routes in developing novel drugs (Bozzo, Pujol, Solans, & Font‐Bardia, 2003).

Antimicrobial and Antifungal Activities

- Antibacterial and Antifungal Properties : Belz et al. (2013) synthesized new N-(benzyl carbamothioyl)-2-hydroxy substituted benzamides and evaluated their antibacterial and antifungal activities. These findings suggest that structurally similar compounds, including the one , could exhibit significant antimicrobial properties, making them candidates for drug development (Belz, Ihmaid, Al-Rawi, & Petrovski, 2013).

Antipathogenic Activity

- Thiourea Derivatives and Antipathogenic Activity : Limban, Marutescu, & Chifiriuc (2011) conducted a study on thiourea derivatives, demonstrating their significant anti-pathogenic activity, especially against strains known for biofilm growth. This research underscores the potential of using compounds with similar chemical frameworks in the development of new antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Molecular Docking Studies

- Evaluation and Docking Studies of Benzoxazines : Talupur, Satheesh, & Chandrasekhar (2021) synthesized and characterized thiophene-2-carboxamides and evaluated their antimicrobial properties through molecular docking studies. This approach of combining synthetic chemistry with computational analysis can offer insights into the design and optimization of compounds for specific biological targets (Talupur, Satheesh, & Chandrasekhar, 2021).

Mécanisme D'action

Propriétés

IUPAC Name |

N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4S2/c21-12(16-7-8-18(26-16)17-6-3-9-25-17)10-20-19(22)15-11-23-13-4-1-2-5-14(13)24-15/h1-9,12,15,21H,10-11H2,(H,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQQOBVNZEFHRNF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2O1)C(=O)NCC(C3=CC=C(S3)C4=CC=CS4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Chloro-2-(4,5-dimethylthiazol-2-yl)-6-methyl-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2398123.png)

![4-((3-chlorobenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2398126.png)

![3-(1,3-benzodioxol-5-yl)-5-[1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2398132.png)

![N-(4-methoxyphenyl)-2-[[2-[(3-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2398138.png)

![3-(2,3-dimethylphenyl)-2-{[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2398140.png)

![3H-Imidazo[4,5-c]pyridine-6-carboxylic acid;dihydrochloride](/img/structure/B2398144.png)

![1-[4-(6-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one](/img/structure/B2398145.png)